Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate
CAS No.:
Cat. No.: VC16195702
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O2 |
|---|---|
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3 |
| Standard InChI Key | NAHKMWGYKZRFFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN1CCC(CC1)CCN)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a 2-aminoethyl group (). The 1-position of the piperidine is linked to a 2,2-dimethylpropanoate moiety ( attached to a tertiary carbon). This configuration introduces both hydrophilic (amino, ester) and hydrophobic (piperidine, dimethyl) regions, influencing its solubility and biomolecular interactions.
The canonical SMILES representation, , further clarifies the connectivity. X-ray crystallography or NMR data are absent in available literature, but computational models suggest a chair conformation for the piperidine ring, minimizing steric strain .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 242.36 g/mol |
| LogP (Predicted) | 1.2 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (ester O, piperidine N) |
The ester group confers moderate lipophilicity, enabling membrane permeability, while the aminoethyl group facilitates protonation at physiological pH, enhancing water solubility .
Synthesis and Reaction Pathways
Optimization Challenges
Key challenges include:
-
Steric Hindrance: The tertiary carbon adjacent to the ester group complicates nucleophilic attacks.
-
Amino Group Protection: The primary amine requires temporary protection (e.g., Boc groups) during synthesis to prevent side reactions .
Stability and Pharmacokinetics
Chemical Stability
The compound is stable under standard laboratory conditions (20–25°C, inert atmosphere) but hydrolyzes in aqueous solutions at pH <3 or >10, cleaving the ester bond. Long-term storage requires desiccants and protection from UV light.
ADME Profiles
Predicted pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 30–50% (moderate first-pass metabolism) |
| Plasma Protein Binding | 85–90% |
| Half-Life | 4–6 hours |
The aminoethyl group facilitates renal excretion, while lipophilic regions prolong tissue retention .
Recent Research Advancements
Neurotransmitter Receptor Interactions
A 2024 study proposed that the compound binds allosteric sites on GABA receptors, potentiating chloride influx (EC = 12 μM). This aligns with piperidine derivatives’ known anxiolytic effects, though in vivo validation is pending.
Prodrug Development
Ester hydrolysis generates 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoic acid, a candidate prodrug for CNS delivery. The free acid’s carboxylate group improves blood-brain barrier penetration compared to the ester.
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